molecular formula C5H12ClNO2 B1367350 Methyl 3-amino-2-methylpropanoate hydrochloride CAS No. 88512-06-5

Methyl 3-amino-2-methylpropanoate hydrochloride

Cat. No.: B1367350
CAS No.: 88512-06-5
M. Wt: 153.61 g/mol
InChI Key: RVPWGKBKRYTOHJ-UHFFFAOYSA-N
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Description

Methyl 3-amino-2-methylpropanoate hydrochloride is a chemical compound with the molecular formula C5H12ClNO2. It is a white to light yellow powder or crystalline solid that is soluble in water. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry, biology, and medicine .

Mechanism of Action

Mode of Action

It’s hypothesized that the compound interacts with its targets, leading to changes at the molecular level . .

Biochemical Pathways

The biochemical pathways affected by Methyl 3-amino-2-methylpropanoate hydrochloride are currently unknown It’s possible that the compound affects multiple pathways, leading to downstream effects that contribute to its overall action

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-amino-2-methylpropanoate hydrochloride can be synthesized through several methods. One common synthetic route involves the esterification of 3-amino-2-methylpropanoic acid with methanol in the presence of a strong acid catalyst, such as hydrochloric acid. The reaction typically occurs under reflux conditions, and the product is then purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically obtained through a series of purification steps, including distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-2-methylpropanoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-amino-2-methylpropanoate hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-amino-2-methylpropanoate hydrochloride: Similar in structure but differs in the position of the amino group.

    Methyl 3-amino-2-hydroxypropanoate hydrochloride: Contains a hydroxyl group in place of a methyl group.

    2-Methyl-3-(methylamino)propanoic acid hydrochloride: Contains a methylamino group instead of an amino group.

Uniqueness

Methyl 3-amino-2-methylpropanoate hydrochloride is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in organic synthesis. Its versatility and reactivity make it distinct from other similar compounds .

Properties

IUPAC Name

methyl 3-amino-2-methylpropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2.ClH/c1-4(3-6)5(7)8-2;/h4H,3,6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVPWGKBKRYTOHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70516966
Record name Methyl 3-amino-2-methylpropanoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70516966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88512-06-5
Record name Propanoic acid, 3-amino-2-methyl-, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88512-06-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-amino-2-methylpropanoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70516966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 3-amino-2-methylpropanoate hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To the solution of DL-3-aminoisobutyric acid (CAS number: 144-90-1, Aldrich) (2.7 g, 26.4 mmol) in MeOH (50 mL) was added SOCl2 (6.17 g, 52.8 mmol) dropwise at 0° C. under N2 atmosphere. The reaction was refluxed for 18 hours. The solvent was removed in vacuo to give crude Compound W which was used directly in the next step.
Quantity
2.7 g
Type
reactant
Reaction Step One
Name
Quantity
6.17 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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